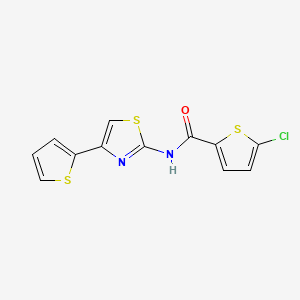

5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features both thiazole and thiophene rings. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and related fields.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets .

Mode of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents may influence their action and stability .

Métodos De Preparación

The synthesis of 5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the thiazole and thiophene rings followed by their coupling. Common synthetic routes include:

Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thioamides or thioureas.

Gabriel Synthesis: This method uses haloketones and thioamides to form the thiazole ring.

Industrial Production: Large-scale production may involve optimized versions of these methods, often using microwave irradiation or one-pot multicomponent reactions to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or sodium chlorite.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions: Typical reagents include haloketones, thioamides, and various oxidizing and reducing agents. .

Aplicaciones Científicas De Investigación

5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide can be compared with other thiazole and thiophene derivatives:

Similar Compounds: Compounds like sulfathiazole, ritonavir, and abafungin share similar thiazole structures and exhibit antimicrobial and antiviral activities

Uniqueness: The presence of both thiazole and thiophene rings in a single molecule provides a unique combination of chemical reactivity and biological activity, making it distinct from other compounds that contain only one of these rings

Actividad Biológica

5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring , a thiazole ring , and a carboxamide functional group , which contribute to its unique chemical characteristics. The presence of chlorine atoms enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H8ClN3OS2 |

| Molecular Weight | 287.83 g/mol |

| Solubility | Soluble in DMSO and DMF |

Target Enzymes

The primary target of this compound is Factor Xa (FXa) , an essential enzyme in the coagulation cascade. The compound acts as a direct inhibitor of FXa, which is crucial for the conversion of prothrombin to thrombin.

Biochemical Pathways

By inhibiting FXa, this compound decreases thrombin generation, thereby reducing thrombin-mediated activation of both coagulation pathways and platelet aggregation. This mechanism suggests potential applications in anticoagulant therapies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with thiazole moieties have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

In vitro tests revealed that a related compound exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Anticancer Activity

Compounds containing thiophene and thiazole rings have shown promise in cancer treatment. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases.

Case Study:

A study demonstrated that a thiazole-based compound reduced cell viability in breast cancer cell lines by 50% at concentrations as low as 10 µM, indicating its effectiveness in targeting cancer cells .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits good oral bioavailability. The compound is metabolized primarily in the liver, with a half-life suitable for therapeutic applications.

Safety and Toxicology

Toxicological assessments have shown that this compound has low hemolytic activity, indicating minimal toxicity to red blood cells. In vitro cytotoxicity assays revealed IC50 values greater than 60 µM, suggesting a favorable safety profile for further development.

Propiedades

IUPAC Name |

5-chloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS3/c13-10-4-3-9(19-10)11(16)15-12-14-7(6-18-12)8-2-1-5-17-8/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEPOGJTRWTCPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.